Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate
Description
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is a cyclohexane-based ester derivative functionalized with a benzyloxycarbonyl (Cbz) amino group. This compound is structurally characterized by a six-membered cyclohexane ring substituted at the 2-position with a Cbz-protected amine and a methyl ester group. Such derivatives are often intermediates in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Cbz group serves as a protective moiety for amines. The evidence instead focuses on a structurally related pyrimidine derivative, Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate (hereafter referred to as the "pyrimidine analog"), which shares the Cbz-amino motif but differs in its core heterocyclic structure .
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19) |
InChI Key |
WYXUXMWISGBQGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted cyclohexane compounds .
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine .
Comparison with Similar Compounds
Research Findings and Limitations
Key Findings from the Pyrimidine Analog:
- The compound crystallizes in a monoclinic system with significant planarity in the pyrimidinone ring .
- Hydrogen bonding plays a critical role in stabilizing the crystal lattice .
- Synthetically, competing methylation pathways can lead to byproducts, highlighting the need for precise reaction control .
Limitations for the Cyclohexane Derivative:
- Property Predictions : Differences in ring systems (aromatic vs. aliphatic) limit direct comparisons of electronic and steric effects.
Biological Activity
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. With the molecular formula C16H21NO4 and a molecular weight of approximately 291.34 g/mol, it features a cyclohexane ring, a benzyloxycarbonyl group, and an ester functional group. This article explores the biological activity of this compound, including its synthesis, interaction with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The structural complexity of this compound allows for diverse chemical reactivity. The presence of multiple functional groups enhances its potential for various applications in organic synthesis and medicinal chemistry.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| Functional Groups | Ester, amine, benzyloxycarbonyl |
| Structural Characteristics | Cyclohexane ring with amino and ester groups |
Enzymatic Interactions
Research indicates that this compound may interact with various enzymes, potentially modulating their activity. Compounds with similar structures have been shown to influence enzyme kinetics, suggesting that this compound could serve as a lead for drug development targeting specific biochemical pathways.
Case Study: Enzyme Modulation
A study investigated the binding affinity of this compound with serine proteases. The results indicated that the compound exhibited competitive inhibition, which could be attributed to its structural similarity to substrate analogs.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. In vitro tests demonstrated that this compound showed activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Table: Antimicrobial Testing Results
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the Cyclohexane Framework : Starting from cyclohexanecarboxylic acid.
- Protection of Functional Groups : Using benzyloxycarbonyl (Cbz) protection for amines.
- Esterification : Converting the carboxylic acid to an ester using methanol and acid catalysts.
- Purification : Employing chromatography techniques to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
